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N-methyl-5-phenyl-1H-pyrazol-3-

amine

CAS No.: 30120-58-2

Cat. No.: B3122235

Get Quote

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

compounds with a wide array of biological activities, including antibacterial, anti-inflammatory,

and anticancer properties.[1][2] N-methyl-5-phenyl-1H-pyrazol-3-amine is a member of this

versatile class of compounds. Computational docking is a powerful in silico method used to

predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular

target, typically a protein.[3][4] This approach is instrumental in modern drug discovery for hit

identification and lead optimization, as it allows for the rapid screening of virtual libraries and

provides insights into the molecular basis of ligand-receptor interactions.[5]

PART 1: The Computational Docking Workflow
A successful molecular docking study is a multi-stage process that requires careful preparation

of both the ligand and the receptor, followed by the docking simulation and a thorough analysis

of the results.[6][7]
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Caption: A high-level overview of the computational docking workflow.

PART 2: Detailed Protocols
Protocol 1: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of N-methyl-5-
phenyl-1H-pyrazol-3-amine with correct atom types and partial charges.
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Step-by-Step Methodology:

Obtain 2D Structure:

Draw the structure of N-methyl-5-phenyl-1H-pyrazol-3-amine using chemical drawing

software like ChemDraw or Marvin Sketch. Alternatively, retrieve the structure from a

database such as PubChem using its canonical SMILES representation:

CN1C(=CC(=N1)N)C2=CC=CC=C2.[8]

Convert to 3D and Energy Minimize:

Use a molecular modeling program like UCSF Chimera, Schrödinger Maestro, or

Discovery Studio to convert the 2D structure into a 3D conformation.

Perform an energy minimization of the 3D structure using a suitable force field (e.g.,

MMFF94). This step is crucial to relieve any steric strain and to find a low-energy

conformer.

Assign Partial Charges and Define Rotatable Bonds:

For docking software like AutoDock, it is necessary to assign partial charges. Gasteiger

charges are commonly used for this purpose.[6]

Identify and define the rotatable bonds in the ligand. This allows for conformational

flexibility during the docking simulation.

Save in the Appropriate File Format:

Save the prepared ligand in a format compatible with your chosen docking software, such

as .pdbqt for AutoDock Vina.

Protocol 2: Protein (Receptor) Preparation
The aim of protein preparation is to have a clean, structurally sound receptor model ready for

docking. For pyrazole derivatives, a common target is VEGFR-2 kinase, which is implicated in

angiogenesis and cancer.[2] We will use VEGFR-2 (PDB ID: 4ASD) as an example.

Step-by-Step Methodology:
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Download Protein Structure:

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

Clean the PDB File:

Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[9][10]

Remove all non-essential molecules, including water molecules, co-crystallized ligands,

and any ions that are not critical for catalysis or structural integrity.[9]

If the crystal structure contains multiple protein chains, retain only the one that is

biologically relevant for the docking study.

Add Hydrogens and Repair Structure:

Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

[11]

Check for and repair any missing side-chain atoms or residues using tools like the Dock

Prep function in UCSF Chimera.[9]

Assign Charges and Atom Types:

Assign appropriate atom types and partial charges to the protein atoms.

Save in the Correct Format:

Save the prepared protein in the .pdbqt file format for use with AutoDock Vina.

Protocol 3: Docking Simulation with AutoDock Vina
This protocol outlines the steps for performing the docking calculation.

Step-by-Step Methodology:

Define the Binding Site (Grid Box Generation):
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Identify the active site of the protein. This can be determined from the location of the co-

crystallized ligand in the original PDB file or from published literature.

Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box

should be large enough to allow for the free rotation and translation of the ligand.[6]

Create the Configuration File:

Prepare a configuration text file that specifies the input files (receptor and ligand), the

coordinates of the center of the grid box, and the dimensions of the grid box.

Run the Docking Simulation:

Execute the docking run from the command line using AutoDock Vina.[12] Vina will sample

different conformations of the ligand within the specified grid box and score them based on

its scoring function.
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Caption: A decision tree for the initial analysis of docking results.

PART 3: Analysis and Interpretation of Results
The raw output of a docking simulation requires careful analysis to derive meaningful insights.
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Binding Affinity and Pose Selection
AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A

more negative value indicates a stronger predicted binding affinity.[12] The results are typically

clustered based on the root-mean-square deviation (RMSD) of the atomic coordinates. The

pose with the lowest binding energy from the most populated cluster is often considered the

most likely binding mode.[6][13]

Visualization of Interactions
The top-ranked binding poses should be visualized in the context of the protein's active site

using software like PyMOL or Discovery Studio.[14][15] This allows for the identification of key

intermolecular interactions, such as:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Significant contributors to the overall binding energy.

Pi-Pi Stacking: Interactions between aromatic rings.

Cation-Pi Interactions: Electrostatic interactions between a cation and an aromatic ring.

Quantitative Data Summary
The results of a docking study can be effectively summarized in a table.
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Binding Pose
Binding Affinity

(kcal/mol)
Interacting Residues Interaction Types

1 -8.5 GLU-885, CYS-919 Hydrogen Bond

VAL-848, LEU-840 Hydrophobic

PHE-1047 Pi-Pi Stacking

2 -8.2 ASP-1046, LYS-868
Hydrogen Bond, Salt

Bridge

ALA-866, LEU-1035 Hydrophobic

3 -7.9 CYS-1045 Hydrogen Bond

LEU-889, VAL-916 Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion
This application note provides a detailed and scientifically grounded protocol for conducting

computational docking studies of N-methyl-5-phenyl-1H-pyrazol-3-amine. By following these

steps and understanding the rationale behind them, researchers can generate reliable and

insightful data to guide their drug discovery efforts. It is important to remember that

computational docking is a predictive tool, and its results should ideally be validated through

experimental assays.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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